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Compound of Interest

3-methyl-1H-pyrrole-2-
Compound Name:
carbaldehyde

Cat. No.: B1600579

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the
heterocyclic compound 3-methyl-1H-pyrrole-2-carbaldehyde (CAS No. 24014-18-4).[1][2]
Designed for researchers, chemists, and professionals in drug development, this document
synthesizes predicted spectroscopic values with established principles of chemical analysis.
While direct experimental spectra for this specific molecule are not widely published, this guide
establishes a robust analytical framework based on data from closely related analogues and
first-principle chemical theory. It includes detailed discussions and predicted data for Nuclear
Magnetic Resonance (*H and 3C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS). Furthermore, this guide presents standardized protocols for data acquisition and provides
the scientific rationale behind the expected spectral features, ensuring a self-validating system
for researchers aiming to identify or characterize this molecule.

Introduction and Molecular Structure

3-methyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole, a class of aromatic heterocycles
integral to many areas of medicinal chemistry and materials science.[3] Its structure, featuring
both an electron-donating methyl group and an electron-withdrawing aldehyde group on the
pyrrole ring, creates a unique electronic environment that is reflected in its spectroscopic
signature. Understanding this signature is paramount for confirming its synthesis, assessing its
purity, and studying its interactions in various chemical and biological systems.
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The structural arrangement—uwith the substituents at the C2 and C3 positions—induces
specific electronic effects that are critical for interpreting the resulting spectra. The aldehyde
group's carbonyl function acts as a strong resonance-withdrawing group, decreasing electron
density at C2, C4, and the pyrrole nitrogen. Conversely, the methyl group at C3 is a weak
electron-donating group. This interplay governs the chemical shifts and coupling constants
observed in NMR spectroscopy, the vibrational frequencies in IR, and the fragmentation
patterns in mass spectrometry.
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Figure 1: Molecular Structure of 3-methyl-1H-pyrrole-2-carbaldehyde

Click to download full resolution via product page

Caption: Molecular structure with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of
organic molecules. For 3-methyl-1H-pyrrole-2-carbaldehyde, both *H and 3C NMR provide
critical information on the chemical environment of each atom.
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Proton (*H) NMR Spectroscopy

The *H NMR spectrum is predicted to show five distinct signals corresponding to the aldehyde

proton, the N-H proton, the two pyrrole ring protons, and the methyl protons. The electron-

withdrawing effect of the aldehyde group will significantly deshield adjacent protons.

Table 1: Predicted *H NMR Chemical Shifts and Coupling Constants (500 MHz, CDCIs)

Proton
Assignment

N-H (H1)

Predicted

Chemical Shift  Multiplicity

(3, ppm)

~9.0-11.0

brs

Coupling
Constant (J,
Hz)

Rationale

Broad signal
due to
quadrupole
moment of
nitrogen and
potential
exchange.
Deshielded.

CHO (H6)

~9.5-9.8

Highly
deshielded by
the anisotropic
effect of the C=0
bond.

H5

~6.8-7.0

J(H5, H4) = 3.0,
J(H5, NH) = 2.5

Coupled to H4
and potentially

the N-H proton.

H4

~6.2-6.4

J(H4, H5) = 3.0,
J(H4, NH) = 2.5

Upfield relative to
H5 due to lesser
influence from
the aldehyde.

| CHs (H7) | ~2.2 - 2.4 | s | - | Typical chemical shift for a methyl group on an aromatic ring. |
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Justification: The predicted shifts are based on known data for similar structures. For instance,
the aldehyde proton in pyrrole-2-carboxaldehyde appears around & 9.5 ppm, and the ring
protons are observed between & 6.3 and 7.2 ppm.[4] The methyl group in 3-methylpyrrole
resonates around & 2.1 ppm.[5] The combination of these substituent effects leads to the
predictions in Table 1.

Carbon (**C) NMR Spectroscopy

The 13C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of
the aldehyde will be the most downfield signal.

Table 2: Predicted 3C NMR Chemical Shifts (125 MHz, CDCIs)

] Predicted Chemical Shift ]
Carbon Assignment Rationale

(3, ppm)
Highly deshielded due to
C=0 (Aldehyde) ~178 - 182 the electronegativity of the
oxygen atom.

Attached to the electron-

C2 ~132-135 _ _
withdrawing aldehyde group.
Alpha to the nitrogen and

C5 ~122 - 125 )
influenced by the C2-aldehyde.
Attached to the electron-

C3 ~120- 123 donating methyl group, but
deshielded by its sp2 nature.
Beta to both substituents,

C4 ~110- 114 expected to be the most

upfield ring carbon.

| CHs | ~12 - 15 | Typical chemical shift for an sp® methyl carbon attached to an sp? carbon. |

Justification: These predictions are extrapolated from data on pyrrole-2-carboxaldehyde, where
the ring carbons appear at 0 111.2 (C4), 122.9 (C3), 125.1 (C5), and 133.0 (C2), and the

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.chemicalbook.com/SpectrumEN_1003-29-8_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_616-43-3_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

carbonyl at  179.0.[6] The introduction of a methyl group at C3 is expected to shift the C3
signal downfield and slightly alter the shifts of the other ring carbons.

H4(5~6.3) CHO(5~9.6) CH3(5~2.3) H5(5~6.9)
] \\‘\: ~~~~~ .1'._\‘: \/\,\/’ - I /\)/\/ - | - N
¥ ¥V <Sx V=¥ K
C5(5~123) C2(5-~133) C3(5~121) C4(53~112) C=0(5~180) CH3-C (5~13)

Figure 2: Predicted HMBC Correlations

Click to download full resolution via product page
Caption: Key predicted 2J and 3J HMBC correlations for structure verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 3-methyl-1H-pyrrole-2-carbaldehyde is expected to be dominated by absorptions from the
N-H, C=0, and C-H bonds.

Table 3: Predicted Key IR Absorption Frequencies

Predicted

Functional Group Frequency (v, Intensity Vibrational Mode
cm™?)

N-H ~3300 - 3400 Medium, Sharp Stretching

C-H (Aromatic) ~3100 - 3150 Medium Stretching

C-H (Aliphatic) ~2920 - 2980 Weak Stretching

C-H (Aldehyde) ~2720 & ~2820 Weak (Fermi Doublet)  Stretching

C=0 (Aldehyde) ~1660 - 1680 Strong, Sharp Stretching
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| C=C (Aromatic) | ~1550 - 1600 | Medium-Strong | Ring Stretching |

Justification: The N-H stretch of the pyrrole ring is a characteristic sharp peak.[7] The C=0
stretch is highly sensitive to its electronic environment; conjugation with the pyrrole ring lowers
its frequency from a typical aldehyde (~1725 cm~1). This value is consistent with that observed
for pyrrole-2-carboxaldehyde.[8] The presence of a Fermi doublet for the aldehyde C-H stretch
is a hallmark feature for identifying an aldehyde group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is crucial for confirming its identity.

e Molecular lon (M+): The molecular formula is CeH7NO, giving a molecular weight of 109.13
g/mol .[2] In an electron ionization (El) mass spectrum, a strong molecular ion peak (M™*) is
expected at m/z = 109.

o Key Fragmentation Patterns: The fragmentation will likely be directed by the stability of the

aromatic pyrrole ring.

o [M-1]* (m/z = 108): Loss of a hydrogen atom from the aldehyde is a common
fragmentation pathway for aromatic aldehydes, leading to a stable acylium ion.

o [M-29]* (m/z = 80): Loss of the entire aldehyde group (CHOe) is a primary fragmentation
route. This would result in a 3-methylpyrrolyl cation. This is often a very prominent peak.

o [M-28]* (m/z = 81): Loss of carbon monoxide (CO) from the [M]* or [M-1]* ion is also
possible.
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Figure 3: Predicted Primary EI-MS Fragmentation
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Caption: Plausible fragmentation pathways in electron ionization mass spectrometry.

Standard Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are

recommended for the acquisition of spectroscopic data for 3-methyl-1H-pyrrole-2-

carbaldehyde.

NMR Data Acquisition

o Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated
chloroform (CDCIs) or dimethyl sulfoxide (DMSO-de). Add a small amount of
tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).

e 1H NMR Acquisition:

o Instrument: 400 MHz (or higher) NMR spectrometer.

o Parameters: Acquire at least 16 scans with a relaxation delay of 2 seconds. The spectral

width should be set from -2 to 12 ppm.
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o Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase
and baseline correct the spectrum. Calibrate the spectrum to the TMS signal.

e 13C NMR Acquisition:

o Instrument: Same as 'H NMR, operating at the corresponding frequency (~100 MHz for a
400 MHz instrument).

o Parameters: Acquire at least 1024 scans with a relaxation delay of 2-5 seconds using a
proton-decoupled pulse sequence. Set the spectral width from 0 to 200 ppm.

o Processing: Apply a line broadening of 1.0 Hz. Process and calibrate similarly to the *H
spectrum.

e 2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to
confirm proton-proton and proton-carbon connectivities, which validates the assignments
made in Tables 1 and 2.

FT-IR Data Acquisition

e Sample Preparation:

o ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto
the ATR crystal. Ensure good contact by applying pressure with the anvil.

o KBr Pellet: Grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture
into a transparent pellet using a hydraulic press.

e Acquisition:
o Instrument: Fourier Transform Infrared Spectrometer.

o Parameters: Collect a background spectrum of the empty accessory. Collect the sample
spectrum over a range of 4000-400 cm~* by co-adding at least 32 scans at a resolution of
4 cm™1

o Processing: The final spectrum is presented in transmittance or absorbance mode.
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Mass Spectrometry Data Acquisition

e Sample Introduction:

o GC-MS: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
Inject a 1 pL aliquot into a gas chromatograph equipped with a capillary column (e.g., DB-

5ms) coupled to a mass spectrometer.
e Acquisition:
o Instrument: Mass spectrometer operating in Electron lonization (ElI) mode.

o Parameters: Use a standard ionization energy of 70 eV. Scan a mass range from m/z 40
to 400.

o Processing: Identify the molecular ion peak and major fragment ions from the mass
spectrum corresponding to the GC peak of the compound.

Purified Sample of
3 -methyl-1H- pyrrole -2- carbaldehyde

NMR Spectroscopy ] Mass Spectrometry
( (H, 13C, 2D)ﬁIR SpeCtrOSCOPy (GC-MS, El)

Structure Confirmation
& Purity Assessment

Figure 4: General Spectroscopic Workflow

Click to download full resolution via product page

Caption: A streamlined workflow for the complete spectroscopic characterization of the title

compound.
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Conclusion

This guide provides a robust, scientifically grounded framework for the spectroscopic analysis
of 3-methyl-1H-pyrrole-2-carbaldehyde. By combining predicted data derived from
established chemical principles with comparative analysis of known analogues, researchers are
equipped with the necessary benchmarks for compound identification and characterization. The
detailed protocols for data acquisition further ensure that experimental results can be obtained
reliably and reproducibly. This document serves as a vital resource for chemists and
pharmaceutical scientists, enabling them to confidently work with this important heterocyclic
building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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